2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE
Overview
Description
Preparation Methods
The synthesis of 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE typically involves the condensation of a quinoline derivative with a thiazole precursor . One common synthetic route includes the reaction of 4-hydroxyquinolin-2(1H)-one with 3-halo-1-alkynes . The reaction conditions often require the use of a strong base and a suitable solvent, such as benzene, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
2-PHENYL-10??-[1,3]THIAZOLO[3,2-A]QUINOLIN-10-YLIUM-1-OLATE can be compared with other thiazoloquinoline derivatives, such as:
- 1-(4-NITROPHENYL)-5-OXO-4-PR-4H,5H-(1,3)THIAZOLO(3,2-A)QUINAZOLIN-10-IUM IODIDE
- 2-PHENYL(1,3)THIAZOLO(3,2-A)QUINOLIN-10-IUM-1-OLATE These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific phenyl and thiazoloquinoline configuration, which imparts distinct reactivity and biological activity.
Biological Activity
2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolinium-10-olate is a heterocyclic compound with a unique structure that combines thiazole and quinoxaline moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
The chemical properties of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolinium-10-olate are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C16H10N2OS |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 2-phenyl-[1,3]thiazolo[3,2-a]quinoxalin-1-one |
LogP | 4.4508 |
PSA | 55.4 |
Antimicrobial Activity
Research indicates that compounds related to thiazoloquinoxalines exhibit significant antimicrobial properties. For instance, derivatives of thiazoloquinoxaline have demonstrated activity against various bacterial strains. In a study evaluating the antimicrobial efficacy of thiazole derivatives, certain compounds showed potent activity against Staphylococcus aureus and Escherichia coli .
Case Study:
A specific derivative of this compound was tested against E. coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial potential .
Anticancer Activity
The anticancer potential of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolinium-10-olate has been explored in various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
Research Findings:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM) after 48 hours of exposure. The mechanism was attributed to the activation of caspase pathways and the downregulation of Bcl-2 protein levels .
The biological activity of 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolinium-10-olate is believed to involve its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in critical cellular pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity affecting signaling pathways related to cell proliferation and survival.
Comparative Analysis
When compared to other thiazole derivatives, 2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolinium-10-olate exhibits unique reactivity and stability profiles:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
---|---|---|
2-Phenyl-10-[1,3]thiazolo[3,2-a]quinolinium-10-olate | 32 | 25 |
Thiazolo[5,4-e][1,2,4]triazole derivatives | 64 | 30 |
Thiazole-based compounds | 128 | >50 |
Properties
IUPAC Name |
2-phenyl-[1,3]thiazolo[3,2-a]quinolin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NOS/c19-17-16(13-7-2-1-3-8-13)20-15-11-10-12-6-4-5-9-14(12)18(15)17/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAKWXOFYVAAKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=S=C3C=CC4=CC=CC=C4N3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355387 | |
Record name | ST50563768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43091-21-0 | |
Record name | NSC303525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50563768 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.